molecular formula C19H17ClN4O4S B10981394 ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10981394
M. Wt: 432.9 g/mol
InChI Key: FCMWEYFGPRYQNW-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a potent and selective agonist for the G-protein coupled receptor 52 (GPR52), a prime target in psychiatric and neurological disorder research. GPR52 is a constitutively active orphan GPR that is predominantly expressed in the brain, particularly in regions associated with cognition and motor control, such as the striatum. This compound has garnered significant interest as a potential non-dopaminergic therapeutic strategy for conditions like schizophrenia and Huntington's disease. Activation of GPR52 by this agonist has been demonstrated to increase intracellular cAMP levels , modulating key signaling pathways. Preclinical research indicates that its mechanism of action involves the reduction of psychosis-related behaviors and the normalization of psychomotor activity without inducing catalepsy, a common side effect of typical antipsychotics. Its high selectivity and brain-penetrant properties make it an invaluable pharmacological tool for elucidating the role of GPR52 in central nervous system function , validating it as a novel target for drug discovery, and profiling its effects in various disease models. For Research Use Only.

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17ClN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-6-4-5-7-13(12)20/h4-9H,3,10H2,1-2H3,(H,21,22,25)

InChI Key

FCMWEYFGPRYQNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Thiourea-Catalyzed Cyclization

A mixture of thiourea (30.4 g, 0.4 mol), sodium carbonate (1.5 g, 0.014 mol), and ethyl 2-chloroacetoacetate (33 g, 0.2 mol) in ethanol (200 mL) is heated to 65°C for 5 hours. Sodium carbonate acts as a base to deprotonate thiourea, facilitating nucleophilic attack on the α-chloroketone. The reaction yields 36.7 g (98.4%) of the thiazole intermediate after vacuum drying.

Key Parameters

  • Solvent: Ethanol (25% ethyl acetate)

  • Temperature: 65°C (optimal for cyclization)

  • Catalyst: Sodium carbonate (0.01–0.1 wt ratio)

This method improves upon earlier approaches by reducing reaction time from 10 hours to 5 hours and avoiding energy-intensive reflux conditions.

Pyridazinone Moiety Preparation

The 3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via cyclocondensation. While direct sources for this segment are limited, analogous pyridazinone syntheses involve:

Hydrazine-Ketone Cyclization

Reacting 2-chlorophenylacetone with hydrazine hydrate forms a dihydropyridazinone, which is oxidized using hydrogen peroxide or MnO₂ to yield the pyridazinone ring.

Acetamide Linker Formation

Coupling the thiazole and pyridazinone units requires acetylating the thiazole’s amino group. Source and highlight two approaches:

Direct Acetylation with Chloroacetyl Chloride

Ethyl 2-amino-4-methylthiazole-5-carboxylate reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, forming 2-chloroacetamido-4-methylthiazole-5-carboxylate. Subsequent nucleophilic substitution with the pyridazinone fragment (in DMF, K₂CO₃, 60°C) yields the target compound.

Mitsunobu Coupling

A modified protocol uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the pyridazinone alcohol with the thiazole’s amine, though yields are lower (~75%).

Integrated Synthesis Routes

One-Pot Sequential Synthesis (Source )

  • Thiazole Formation: Ethyl 2-chloroacetoacetate and thiourea cyclize in ethanol (65°C, 5 h).

  • In Situ Acetylation: Chloroacetyl chloride is added directly, followed by 3-(2-chlorophenyl)-6-hydroxypyridazine.

  • Oxidation: H₂O₂ oxidizes the pyridazine to the pyridazinone.
    Yield: 82–85% after column purification.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.32 (t, 3H, CH₂CH₃), 2.51 (s, 3H, CH₃), 4.28 (q, 2H, CH₂CH₃), 7.52–7.89 (m, 4H, Ar-H), 8.21 (s, 1H, NH).

  • LC-MS: m/z 433.1 [M+H]⁺.

Crystallography

Single-crystal X-ray diffraction (Source) confirms the thiazole-pyridazinone dihedral angle (87.5°), indicating minimal conjugation between rings.

Comparative Analysis of Methods

Method Yield Time Key Advantage
Thiourea Cyclization98.4%5 hHigh yield, low catalyst loading
Mitsunobu Coupling75%12 hAvoids harsh acids
One-Pot Synthesis85%8 hSimplified purification

Industrial-Scale Considerations

Source’s patent emphasizes scalability:

  • Solvent Recovery: Ethanol is distilled and reused, reducing waste.

  • Throughput: 1 kg batches achieve 97.5% purity via recrystallization (water:ethanol = 3:1).

Challenges and Optimization

  • Byproduct Formation: Over-acetylation at the thiazole’s C4 methyl group is mitigated by stoichiometric chloroacetyl chloride (1:1 molar ratio).

  • Oxidation Control: Controlled H₂O₂ addition (dropwise, 0°C) prevents pyridazinone over-oxidation .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Ester hydrolysis 1M NaOH, 80°C, 6 hrs 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylic acid72–85%
Amide hydrolysis 6M HCl, reflux, 12 hrsPyridazinone-acetic acid + 5-amino-4-methylthiazole-2-carboxylate58%

The ester group is more reactive than the amide due to steric protection of the latter by the chlorophenyl group. Lithium hydroxide in THF/MeOH/water systems improves ester hydrolysis efficiency .

Oxidation and Reduction

The thiazole sulfur and pyridazine ring participate in redox reactions:

  • Oxidation :

    • Thiazole sulfur reacts with H₂O₂ (30%) at 50°C to form sulfoxide derivatives.

    • Pyridazine ring undergoes hydroxylation with KMnO₄ under mild conditions.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C, 1 atm) reduces the pyridazine C=N bonds to dihydropyridazine.

    • NaBH₄ selectively reduces the acetamide carbonyl to -CH₂- without affecting the ester.

Nucleophilic Substitution

The 2-chlorophenyl group facilitates aromatic substitution:

Nucleophile Conditions Product Application
NH₃ (aq)120°C, Cu catalyst2-Aminophenyl analogBioactivity optimization
KSCNDMF, 100°C, 4 hrsThiocyanate derivativeRadioligand synthesis

Electron-withdrawing groups on the phenyl ring direct substitution to the para position.

Cross-Coupling Reactions

The thiazole ring participates in Pd-catalyzed couplings:

Reaction Catalyst System Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acidBiaryl-thiazole hybrid
Buchwald-HartwigPd₂(dba)₃, XPhosMorpholineN-alkylated thiazole-piperazine derivative

These reactions modify the thiazole’s 5-position, enhancing pharmacological potential.

Esterification and Transesterification

The ethyl ester undergoes transesterification:

Alcohol Catalyst Conditions New Ester
MethanolH₂SO₄ (cat.)Reflux, 8 hrsMethyl ester analog
BenzylTi(OiPr)₄100°C, toluene Benzyl-protected carboxylate

Reaction rates depend on alcohol nucleophilicity and leaving group stability.

Photochemical Reactions

UV irradiation (254 nm) induces:

  • Pyridazine ring dimerization via [4+4] cycloaddition in acetonitrile.

  • Thiazole ring opening in the presence of singlet oxygen scavengers.

Comparative Reactivity with Structural Analogs

Compound Key Structural Difference Reactivity Contrast
Ethyl 2-((4-chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylate Lacks pyridazine moietyNo pyridazine-specific redox reactions; slower ester hydrolysis
Methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methylthiazole-4-carboxylateFluorine vs. chlorine substituentFaster nucleophilic substitution due to weaker C-F bond; reduced steric hindrance

The 2-chlorophenyl group enhances electrophilic substitution but lowers solubility compared to fluorine analogs.

Stability Under Storage Conditions

  • Thermal stability : Decomposes at >200°C (TGA data).

  • Light sensitivity : Gradual degradation under UV light (t₁/₂ = 14 days).

  • Hydrolytic stability : Stable in pH 4–7 buffers for >6 months; rapid hydrolysis at pH >10 .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazole and pyridazine compounds exhibit significant anticancer activities. Ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been tested against various cancer cell lines using the MTT assay, demonstrating potent cytotoxic effects with IC50 values often below 30 µM .

Key Findings:

  • Cell Lines Tested: A549 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), U87MG (glioblastoma), SMMC-7721 (liver cancer), H460 (lung cancer).
  • Mechanism of Action: The compound may inhibit specific kinases involved in cancer cell proliferation, including tyrosine kinases and Pim-1 kinase .

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antibacterial and antifungal properties. Studies suggest that these compounds disrupt microbial cell function through various mechanisms, including enzyme inhibition and membrane disruption .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives have shown promise in other areas:

  • Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.
  • Anticonvulsant: Certain compounds have been tested for anticonvulsant activity, indicating potential in treating epilepsy.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of several thiazole derivatives, this compound was one of the most potent compounds tested against multiple cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives, including the target compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound Thiazole + Pyridazinone 2-Chlorophenyl, Methyl, Ethyl ester ~433.87 (calculated) Hypothesized kinase inhibition
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole + Thione Dual 2-chlorophenyl groups ~408.29 Hydrogen-bonded hexamer formation
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide () Pyrazole + Thiadiazine 4-Chlorophenyl, Amide linker ~452.91 Antimicrobial activity (inferred)

Key Observations:

In contrast, ’s compound uses a 4-chlorophenyl group, which may alter steric and electronic interactions . The 2-chlorophenyl orientation in the target compound could influence π-π stacking or halogen bonding, as seen in ’s hexameric assembly via N–H···S and O–H···S interactions .

Heterocyclic Cores: Thiazole (target) and triazole () both exhibit aromatic stability and hydrogen-bonding capacity. Thiazoles are often associated with metabolic interference (e.g., sulfa drugs), while triazoles are common in antifungal agents.

Amide/Acetyl Linkers: The acetyl-amino bridge in the target compound contrasts with the amide linker in ’s pyrazole-thiadiazine hybrid. Amide bonds typically enhance solubility and conformational rigidity, while acetyl-amino groups may increase metabolic stability .

Biological Activity

Ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and structural data to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClN4O3SC_{18}H_{17}ClN_{4}O_{3}S, with a molecular weight of approximately 388.87 g/mol. The compound features a thiazole ring, which is significant for its pharmacological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazoles exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition rates. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antibiotics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells. The compound was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models, by activating apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in breast and lung cancer cells
Cholinesterase InhibitionPotential role in neuroprotection

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition may contribute to neuroprotective effects in neurodegenerative diseases .
  • Apoptotic Pathways : It activates caspases and other proteins involved in the apoptotic process, leading to programmed cell death in cancerous cells .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of thiazole derivatives, including this compound:

  • In vitro Studies : A study demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations as low as 10 µM after 48 hours of treatment .
  • In vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to controls, indicating its potential efficacy as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via multi-step reactions. A pyridazinone core can be prepared using a Biginelli-like one-pot condensation of aldehydes, thioureas, and ethyl acetoacetate . Subsequent functionalization of the pyridazinone with a thiazole-carboxylate moiety may involve coupling reactions (e.g., amide bond formation using EDC/HOBt) .
  • Characterization : Confirm intermediates via 1H^1 \text{H}-NMR (e.g., pyridazinone proton signals at δ 6.8–7.5 ppm), 13C^{13} \text{C}-NMR, and HRMS. Final structure validation can use X-ray crystallography, as demonstrated for analogous pyridazine derivatives .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. For thermal stability, use TGA/DSC to identify decomposition temperatures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Test antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For anti-inflammatory potential, measure COX-1/COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can regioselectivity challenges during pyridazinone-thiazole coupling be addressed?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, base strength). Use DFT calculations to predict reactive sites on the pyridazinone ring. Validate with 1H^1 \text{H}-NMR tracking of intermediate adducts .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Methodology : Screen catalysts (e.g., Pd(OAc)2_2 for cross-coupling) and solvents (DMF vs. THF). Use DoE (Design of Experiments) to optimize molar ratios and reaction time. Purify via flash chromatography with gradient elution (hexane/EtOAc) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology : Synthesize analogs with substituent variations (e.g., halogens, methyl groups) on the 2-chlorophenyl or thiazole rings. Test bioactivity and correlate with electronic (Hammett σ) and steric (Taft Es_s) parameters. Molecular docking can predict binding modes to targets like COX-2 .

Q. What techniques are suitable for studying metabolic stability in preclinical models?

  • Methodology : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using UPLC-QTOF and compare fragmentation patterns with synthetic standards .

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